ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines, which is a class of compounds that “ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate” belongs to, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the reactivity of related pyrimidine derivatives towards the synthesis of new heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)pyridine-2-carboxylates reacted with benzoyl isothiocyanate, leading to the formation of thioureido derivatives, which upon cyclization yielded thioxopyrido[3′,2′:4,5]furo(thieno)pyrimidin-ones. These compounds, upon further reactions, resulted in the creation of new pentacyclic systems, demonstrating the compound's utility in synthesizing structurally complex and potentially biologically active heterocycles (Sirakanyan et al., 2015).
Potential Biological Activities
The synthesized pyridothienopyrimidinones have shown promising antistaphylococcal activity, indicating the potential of these compounds for antimicrobial applications. Specifically, derivatives synthesized from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylates exhibited significant activity against Staphylococcus aureus, highlighting the relevance of these chemical frameworks in developing new antimicrobial agents (Kostenko et al., 2008).
properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-28-20(27)23-9-7-13(8-10-23)22-16(25)11-24-12-21-17-14-5-3-4-6-15(14)29-18(17)19(24)26/h3-6,12-13H,2,7-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSETCNOZGGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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